molecular formula C11H12BrN3O B1448920 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-42-9

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1448920
CAS RN: 1416712-42-9
M. Wt: 282.14 g/mol
InChI Key: IZTRCAFJDDBQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, also known as 7-BP, is a heterocyclic compound with a fused 5-membered ring structure. It is a derivative of pyrazolopyridine, which is a type of compound commonly found in pharmaceuticals and other bioactive compounds. 7-BP has a range of potential applications in scientific research due to its unique properties, such as its ability to act as an inhibitor of enzymes and its low toxicity. In

Scientific Research Applications

Pharmaceutical Research: Selective Receptor Agonists

This compound can serve as a reactant in the synthesis of selective small-molecule receptor agonists. These agonists can be pivotal in pilot studies for treating conditions like sexual dysfunction in humans .

Organic Synthesis: Suzuki Coupling Reactions

In organic chemistry, it can be used for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents. This is a method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules .

Material Science: Hydrocarbon Synthesis

The compound has applications in the preparation of aliphatic hydrocarbons via nickel-catalyzed Suzuki cross-coupling with alkylboranes. This process is significant for creating materials with specific hydrocarbon chains .

Antibacterial Agents: Synthesis of Anthranilic Acids

It can be utilized in the preparation of anthranilic acids, which are known for their antibacterial properties. These compounds also exhibit human serum albumin binding affinity, which can be beneficial in drug delivery systems .

Antioxidant Research: Di-tert-butyldihydrobenzofuranols

This compound is involved in the synthesis of antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols via Grignard reactions. These antioxidants have potential applications in preventing oxidative stress-related diseases .

Neurotoxin Synthesis: Gephyrotoxin Analogues

It may be used in the synthesis of analogues of gephyrotoxin, which can help in studying the neurotoxic effects and potential therapeutic applications of this class of toxins .

Histone Deacetylase Inhibitors: Potential Cancer Therapeutics

The compound can be a precursor in the synthesis of potential histone deacetylase (HDAC) inhibitors. HDAC inhibitors are promising in cancer therapy as they can induce apoptosis in cancer cells .

Chemical Biology: Isoindolinone Derivatives

It can also be used to create (E)-3-(2-benzyl-1-oxoisoindolin-6-yl)-N-(tetrahydro-2H-pyran-2-yloxy)acrylamide, a compound with potential applications in chemical biology research .

properties

IUPAC Name

7-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-7-13-5-8-6-14-15(11(8)9)10-3-1-2-4-16-10/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTRCAFJDDBQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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